(R)-Methyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
®-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring with a carboxylate and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method involves the use of citric acid and urea as precursors to synthesize carbon dots, from which 5-oxopyrrolidine-3-carboxylic acid can be separated .
Industrial Production Methods
Industrial production of ®-Methyl 5-oxopyrrolidine-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted pyrrolidine derivatives from nucleophilic substitution.
Scientific Research Applications
®-Methyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ®-Methyl 5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone and carboxylate groups allows for various interactions, including hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
®-Methyl 5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and applications.
N-Ethyl-5-oxopyrrolidine-3-carboxylic acid: This compound has an additional ethyl group on the nitrogen atom, which can influence its chemical properties and interactions.
The uniqueness of ®-Methyl 5-oxopyrrolidine-3-carboxylate lies in its specific stereochemistry and functional groups, which make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (3R)-5-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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